1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
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Overview
Description
- is a chemical compound with the following structural formula:
- It combines a piperazine ring with a substituted benzyl group and a cyclohexenylmethyl group. The bromine atom is attached to the benzyl moiety.
- The compound’s structure suggests potential biological activity, making it interesting for further investigation.
1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine: C18H24BrN
.Preparation Methods
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Chemical Reactions Analysis
Common Reagents and Conditions:
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Scientific Research Applications
Chemistry: Investigating its reactivity and designing new derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., receptors, enzymes).
Medicine: Exploring potential therapeutic applications (e.g., antipsychotic, antiviral).
Industry: Developing novel materials or catalysts based on its structure.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
1-(3-Bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H24BrN2 |
Molecular Weight | 364.3 g/mol |
IUPAC Name | This compound |
CAS Number | Not widely reported |
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized that the piperazine ring facilitates binding to serotonin and dopamine receptors, which are crucial in modulating mood and behavior. Additionally, the presence of the bromobenzyl group may enhance lipophilicity, allowing better penetration through cellular membranes.
Antimicrobial Activity
Preliminary studies have indicated that piperazine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in Journal of Medicinal Chemistry reported that certain piperazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Antioxidant Activity
Research has also explored the antioxidant potential of piperazine derivatives. A related compound demonstrated significant protective effects against oxidative stress in neuronal cell lines, suggesting that this compound may similarly promote cell survival by reducing reactive oxygen species (ROS) levels . The mechanism involves activation of the Nrf2 pathway, which leads to increased expression of antioxidant enzymes.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective properties. In vitro studies have shown that piperazine derivatives can prevent neuronal apoptosis induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of piperazine derivatives were tested for their antimicrobial efficacy against clinical isolates. Among them, a derivative closely related to this compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL against resistant bacterial strains.
Case Study 2: Neuroprotection in Oxidative Stress Models
A recent investigation evaluated the neuroprotective effects of various piperazine derivatives in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H2O2). The results indicated that treatment with these compounds significantly reduced cell death compared to untreated controls, highlighting their potential as neuroprotective agents .
Properties
Molecular Formula |
C18H25BrN2 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine |
InChI |
InChI=1S/C18H25BrN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2 |
InChI Key |
IXBNXMFMQRXNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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